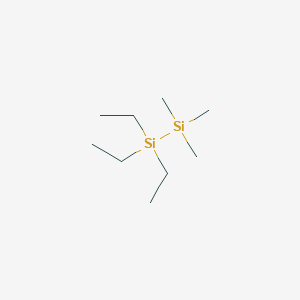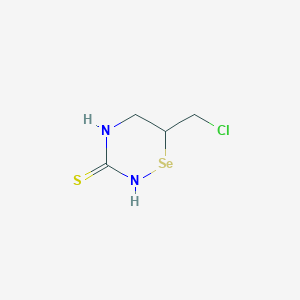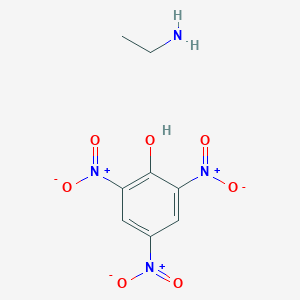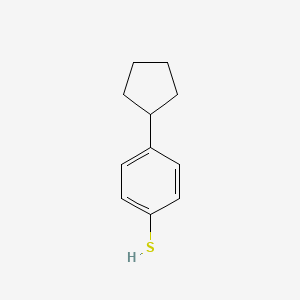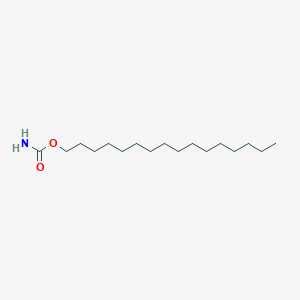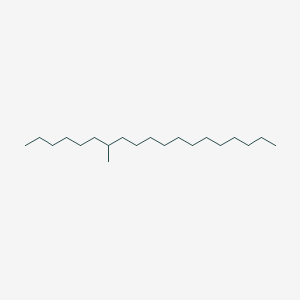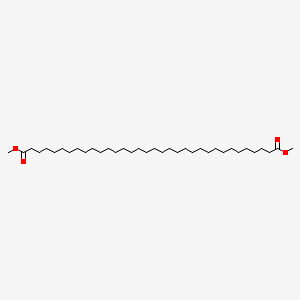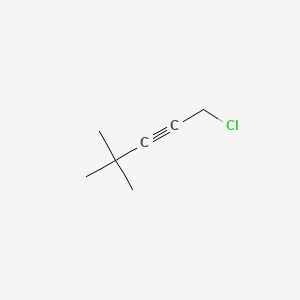
4,4-Dimethylpent-2-ynyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethylpent-2-ynyl chloride, also known as 1-chloro-4,4-dimethyl-2-pentyne, is an organic compound with the molecular formula C7H11Cl. It is a derivative of pent-2-yne, where a chlorine atom is attached to the first carbon and two methyl groups are attached to the fourth carbon. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4-Dimethylpent-2-ynyl chloride can be synthesized through various methods. One common approach involves the chlorination of 4,4-dimethylpent-2-yne. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethylpent-2-ynyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Addition Reactions: The triple bond in the compound can participate in addition reactions with hydrogen (H2) or halogens (X2), resulting in the formation of alkenes or dihalides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.
Addition Reactions: Hydrogenation reactions often use catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products Formed
Aplicaciones Científicas De Investigación
4,4-Dimethylpent-2-ynyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4-dimethylpent-2-ynyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The triple bond in the compound also makes it susceptible to addition reactions, where electrophiles can add across the triple bond .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethylpent-2-yne: This compound lacks the chlorine atom and is less reactive in substitution reactions.
1-Chloro-4,4-dimethyl-2-pentene: This compound has a double bond instead of a triple bond, making it less reactive in addition reactions.
Uniqueness
4,4-Dimethylpent-2-ynyl chloride is unique due to the presence of both a chlorine atom and a triple bond. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
55683-00-6 |
|---|---|
Fórmula molecular |
C7H11Cl |
Peso molecular |
130.61 g/mol |
Nombre IUPAC |
1-chloro-4,4-dimethylpent-2-yne |
InChI |
InChI=1S/C7H11Cl/c1-7(2,3)5-4-6-8/h6H2,1-3H3 |
Clave InChI |
KVZRKULKRPSPAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)

![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
